molecular formula C23H22N4O6S B5262515 (5E)-5-(4-methoxy-3-nitrobenzylidene)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione

(5E)-5-(4-methoxy-3-nitrobenzylidene)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B5262515
M. Wt: 482.5 g/mol
InChI Key: WCCWIZBMHSDROM-XSFVSMFZSA-N
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Description

(5E)-5-(4-methoxy-3-nitrobenzylidene)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring, a nitrobenzylidene moiety, and a phenylpiperazine group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-methoxy-3-nitrobenzylidene)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione typically involves a multi-step process:

    Formation of the Thiazolidine Ring: The initial step involves the reaction of a suitable thioamide with an α-haloketone to form the thiazolidine ring.

    Introduction of the Nitrobenzylidene Moiety: The next step involves the condensation of the thiazolidine derivative with 4-methoxy-3-nitrobenzaldehyde under basic conditions to introduce the nitrobenzylidene moiety.

    Attachment of the Phenylpiperazine Group: The final step involves the reaction of the intermediate compound with 1-(2-chloroethyl)-4-phenylpiperazine in the presence of a base to attach the phenylpiperazine group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups, leading to the formation of corresponding oxides and nitroso derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylpiperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential pharmacological properties. Studies have shown that derivatives of thiazolidinedione exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Thiazolidinedione derivatives are known for their role in the treatment of type 2 diabetes by acting as insulin sensitizers.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of (5E)-5-(4-methoxy-3-nitrobenzylidene)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In the case of its anti-diabetic activity, the compound acts as an agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), which regulates the expression of genes involved in glucose and lipid metabolism. This leads to improved insulin sensitivity and glucose uptake in cells.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used as an anti-diabetic agent.

    Pioglitazone: A thiazolidinedione derivative with similar pharmacological properties.

Uniqueness

What sets (5E)-5-(4-methoxy-3-nitrobenzylidene)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinedione derivatives.

Properties

IUPAC Name

(5E)-5-[(4-methoxy-3-nitrophenyl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O6S/c1-33-19-8-7-16(13-18(19)27(31)32)14-20-22(29)26(23(30)34-20)15-21(28)25-11-9-24(10-12-25)17-5-3-2-4-6-17/h2-8,13-14H,9-12,15H2,1H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCWIZBMHSDROM-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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